molecular formula C15H11ClO4 B6378970 MFCD18314883 CAS No. 1261902-99-1

MFCD18314883

Cat. No.: B6378970
CAS No.: 1261902-99-1
M. Wt: 290.70 g/mol
InChI Key: MRKVDDAPFPWAOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18314883 involves the reaction of 3-chloro-4-methoxycarbonylbenzaldehyde with 2-hydroxybenzaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction. The mixture is heated under reflux for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with precise control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

MFCD18314883 undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 6-(3-Chloro-4-methoxycarbonylphenyl)-2-carboxyphenol.

    Reduction: 6-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxybenzyl alcohol.

    Substitution: 6-(3-Amino-4-methoxycarbonylphenyl)-2-formylphenol.

Scientific Research Applications

MFCD18314883 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD18314883 involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the chloro and methoxycarbonyl groups may influence the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

MFCD18314883 can be compared with other similar compounds such as:

    6-(3-Bromo-4-methoxycarbonylphenyl)-2-formylphenol: Similar structure but with a bromo group instead of a chloro group.

    6-(3-Chloro-4-methylphenyl)-2-formylphenol: Similar structure but with a methyl group instead of a methoxycarbonyl group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their substituents.

Properties

IUPAC Name

methyl 2-chloro-4-(3-formyl-2-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-20-15(19)12-6-5-9(7-13(12)16)11-4-2-3-10(8-17)14(11)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKVDDAPFPWAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685359
Record name Methyl 3-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-99-1
Record name Methyl 3-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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